molecular formula C12H24O2 B14745573 5-Ethylnonan-2-yl formate CAS No. 5420-96-2

5-Ethylnonan-2-yl formate

Cat. No.: B14745573
CAS No.: 5420-96-2
M. Wt: 200.32 g/mol
InChI Key: JUOSDMKWVRJBHD-UHFFFAOYSA-N
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Description

5-Ethylnonan-2-yl formate: is an organic compound with the molecular formula C12H24O2. It is an ester formed from the reaction of 5-ethylnonan-2-ol and formic acid. Esters like this compound are known for their pleasant fragrances and are often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethylnonan-2-yl formate typically involves the esterification of 5-ethylnonan-2-ol with formic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylnonan-2-yl formate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 5-ethylnonan-2-ol and formic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol, 5-ethylnonan-2-ol.

    Oxidation: Oxidation of the ester can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Hydrolysis: 5-Ethylnonan-2-ol and formic acid.

    Reduction: 5-Ethylnonan-2-ol.

    Oxidation: Various oxidized products depending on the conditions.

Scientific Research Applications

Chemistry: 5-Ethylnonan-2-yl formate is used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of other organic compounds through various chemical transformations.

Biology and Medicine:

Industry: In the fragrance and flavor industry, this compound is valued for its pleasant aroma. It is used in the formulation of perfumes, colognes, and flavoring agents.

Mechanism of Action

The mechanism of action of 5-ethylnonan-2-yl formate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations such as hydrolysis, reduction, or oxidation. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    5-Ethylnonan-2-ol: The alcohol precursor to 5-ethylnonan-2-yl formate.

    Nonyl formate: Another ester with a similar structure but different alkyl chain length.

    Ethyl formate: A simpler ester with a shorter alkyl chain.

Uniqueness: this compound is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This makes it distinct from other esters with different alkyl groups.

Properties

CAS No.

5420-96-2

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

5-ethylnonan-2-yl formate

InChI

InChI=1S/C12H24O2/c1-4-6-7-12(5-2)9-8-11(3)14-10-13/h10-12H,4-9H2,1-3H3

InChI Key

JUOSDMKWVRJBHD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CCC(C)OC=O

Origin of Product

United States

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